2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10BrNO2S |
|---|---|
Molecular Weight |
300.17 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C11H10BrNO2S/c1-16(14,15)10-6-7-13-11(10)8-2-4-9(12)5-3-8/h2-7,13H,1H3 |
InChI Key |
IOALTEZQPPSGOL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Condensation
Reaction Mechanism and Standard Protocol
The Paal-Knorr pyrrole synthesis provides a robust framework for constructing the target molecule. The reaction involves the cyclocondensation of 4-bromobenzaldehyde (1) with methylsulfonylacetone (2) in the presence of ammonium acetate and p-toluenesulfonic acid (PTSA) in toluene. The mechanism proceeds via enamine intermediate formation, followed by intramolecular cyclization and subsequent dehydration (Fig. 1).
Key Steps:
- Enamine Formation: Ammonium acetate deprotonates methylsulfonylacetone, enabling nucleophilic attack on 4-bromobenzaldehyde.
- Cyclization: PTSA catalyzes the intramolecular cyclization, forming the pyrrole ring.
- Dehydration: Elimination of water yields the aromatic heterocycle.
Reaction conditions typically involve refluxing toluene (110–120°C) for 6–8 hours, achieving yields of 50–70% after chromatographic purification.
Table 1: Optimization of Paal-Knorr Conditions for Target Compound Synthesis
The use of tungstate sulfuric acid (1 mol%) under solvent-free conditions reduces reaction time to 45 minutes while boosting yields to 95%. Industrial adaptations prioritize ethanol/water mixtures to minimize organic waste, achieving 82% yield at 90°C.
DABCO-Promoted Multicomponent Synthesis
Aqueous-Phase Reaction Design
An eco-friendly alternative employs 1,4-diazabicyclo[2.2.2]octane (DABCO) to catalyze the coupling of phenacyl bromide, pentane-2,4-dione, and methylamine in water. While originally developed for simpler pyrroles, this method adapts to the target compound by substituting phenacyl bromide with 4-bromophenylacetyl bromide (3) .
Procedure:
- Component Mixing: 4-Bromophenylacetyl bromide (1.0 equiv), pentane-2,4-dione (1.2 equiv), and methylamine (1.5 equiv) dissolve in water with DABCO (20 mol%).
- Reaction: Stirring at 80°C for 12 hours induces cyclization.
- Workup: Extraction with dichloromethane and silica gel chromatography isolates the product in 58% yield.
Table 2: Comparative Analysis of DABCO vs. Paal-Knorr Methods
Though lower-yielding, the DABCO route eliminates halogenated solvents, aligning with green chemistry principles.
[3+2] Cyclization Strategies
Isocyanide-Based Assembly
A novel [3+2] cyclization approach constructs the pyrrole core from 4-(4-bromobenzylidene)-2-phenyloxazol-5(4H)-one (4) and methylsulfonyl isocyanide (5) under basic conditions.
Synthetic Pathway:
- Oxazolone Preparation: 4-Bromobenzaldehyde condenses with N-acetylglycine in acetic anhydride to form oxazolone 4 .
- Cyclization: Reacting 4 with methylsulfonyl isocyanide (5) and 1,8-diazabicycloundec-7-ene (DBU) in chlorobenzene at 25°C for 6 hours yields the product.
- Purification: Flash chromatography isolates the compound in 70% yield.
This method excels in regioselectivity, placing the bromophenyl and methylsulfonyl groups exclusively at the 2- and 3-positions, respectively.
Industrial-Scale Production
Reductive Hydrolysis Protocol
Patent US8822694B2 discloses a two-step large-scale synthesis:
- Reduction: 3-Nitro-4-bromophenyl methyl sulfone (6) undergoes hydrogenation over Pd/C to the amine 7 .
- Cyclization: Treating 7 with acetylacetone in HCl/ethanol at 80°C forms the pyrrole ring via Knorr-type condensation.
Advantages:
- Avoids chromatographic purification through crystallization.
- Achieves 85% overall yield with >99% purity.
Table 3: Industrial Process Metrics vs. Lab-Scale Methods
| Parameter | Industrial Process | Lab-Scale Paal-Knorr |
|---|---|---|
| Throughput | 50 kg/batch | 1–10 g |
| Purification | Crystallization | Column chromatography |
| Cost per Kilogram | $1,200 | $4,500 |
| Purity | >99% | 95–98% |
Critical Analysis of Methodologies
The Paal-Knorr method remains the gold standard for research-scale synthesis due to its simplicity and modularity. However, industrial applications favor reductive hydrolysis for its cost-effectiveness and scalability. Emerging strategies like [3+2] cyclization offer superior regiocontrol but require expensive isocyanide precursors. Environmental considerations increasingly drive adoption of aqueous-phase DABCO catalysis despite moderate yields.
Future directions may focus on continuous-flow adaptations of the Paal-Knorr reaction to enhance throughput and reduce solvent use. Additionally, enzymatic catalysis could provide greener alternatives for asymmetric functionalization of the pyrrole core.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate and solvents such as dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole exerts its effects depends on its interaction with molecular targets. For example, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences and similarities between 2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole and analogous compounds:
*Calculated based on molecular formula.
†Reported LC/MS m/z values .
Key Observations:
- Substituent Diversity : The target compound’s methylsulfonyl group distinguishes it from analogs like the methoxy-substituted pyrrole in or the carboxylic acid derivative in .
Biological Activity
The compound 2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole is a member of the pyrrole family, known for its diverse biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a bromophenyl group and a methylsulfonyl substituent on the pyrrole ring. This unique combination of functional groups contributes to its biological properties.
Anticancer Activity
Research indicates that pyrrole derivatives, including this compound, exhibit significant anticancer properties. A study evaluated various bromophenol derivatives for their anticancer activity against multiple cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The results demonstrated that certain derivatives showed potent cytotoxic effects, suggesting that modifications in the pyrrole structure can enhance anticancer efficacy .
Anti-inflammatory Effects
Pyrrole compounds have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A recent study characterized the anti-inflammatory activity of several pyrrolic derivatives through enzyme inhibition assays. The findings indicated that these compounds could effectively inhibit COX-1 and COX-2 activities, leading to reduced inflammation in vitro .
Neuroprotective Properties
In models of neurotoxicity induced by 6-hydroxydopamine (6-OHDA), this compound has shown promise as a neuroprotective agent. The compound appears to mitigate oxidative stress and lipid peroxidation, which are critical factors in neurodegenerative diseases like Parkinson's disease. This protective mechanism is likely mediated through the suppression of pro-inflammatory pathways involving COX-2 and PGE2 .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation.
- Antioxidant Activity : By reducing oxidative stress, it protects neuronal cells from damage associated with neurodegenerative diseases.
- Cell Cycle Regulation : Studies suggest that pyrrole derivatives can induce apoptosis in cancer cells by modulating cell cycle checkpoints.
Case Studies and Research Findings
A selection of studies highlights the biological efficacy of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole, and how can reaction conditions be optimized?
- Methodology : A common approach involves Suzuki-Miyaura cross-coupling to introduce the 4-bromophenyl group, followed by sulfonation at the pyrrole C3 position. Optimization of reaction temperature (e.g., 80–100°C) and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) is critical to minimize side products like dehalogenated intermediates. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is typically used .
- Key Data : X-ray crystallography confirms regioselectivity in sulfonation (C3 over C2/C5 positions) due to steric and electronic effects .
Q. What analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?
- Methodology :
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing C3-sulfonyl from C2-sulfonyl isomers) .
- NMR : NMR shows characteristic downfield shifts for the pyrrole proton (δ 7.2–7.4 ppm) and methylsulfonyl group (δ 3.1–3.3 ppm). Discrepancies in integration ratios (e.g., aromatic vs. aliphatic protons) may arise from paramagnetic impurities; recrystallization in DCM/hexane improves purity .
Q. What are the primary applications of this compound in academic research?
- Methodology : Used as a precursor for:
- Biological probes : The bromophenyl group enables further functionalization (e.g., bioconjugation via click chemistry) for targeting kinase inhibitors .
- Materials science : The electron-withdrawing sulfonyl group enhances stability in optoelectronic materials .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Methodology :
- DFT calculations : Predict electronic effects of substituents (e.g., replacing Br with CF₃) on HOMO/LUMO levels, correlating with experimental redox potentials .
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) to prioritize derivatives for synthesis .
Q. What strategies address low solubility in aqueous media during biological assays?
- Methodology :
- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
- Structural modifications : Introduce hydrophilic groups (e.g., PEG chains) at the pyrrole N1 position while retaining sulfonyl functionality .
Q. How are contradictions in reported synthetic yields resolved?
- Case Study : Discrepancies in yields (40–75%) for sulfonation steps are attributed to:
- Oxygen sensitivity : Conducting reactions under inert atmosphere (N₂/Ar) improves reproducibility .
- Catalyst deactivation : Use of freshly distilled DMF as solvent minimizes Pd catalyst poisoning .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodology :
- HPLC-MS : Monitors degradation products (e.g., desulfonated intermediates) in simulated gastric fluid (pH 2.0) .
- Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks reveals hygroscopicity; silica gel desiccants are recommended .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
